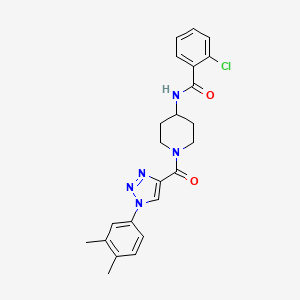
2-cloro-N-(1-(1-(3,4-dimetilfenil)-1H-1,2,3-triazol-4-carbonil)piperidin-4-il)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a complex organic compound with a distinctive molecular structure. This compound encompasses diverse functional groups including a chloro group, a triazole ring, and a benzamide moiety, endowing it with unique chemical and biological properties.
Aplicaciones Científicas De Investigación
2-chloro-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide has found applications in multiple fields:
Chemistry: As an intermediate in organic synthesis and catalysis studies.
Biology: Used in studies of enzyme inhibition and receptor binding assays.
Industry: Utilized in the production of specialized polymers and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide typically involves multi-step organic reactions:
Starting Materials: Commonly, the synthesis begins with readily available precursors such as 3,4-dimethylbenzaldehyde, piperidine, and benzoyl chloride.
Key Reactions: The synthesis involves a series of nucleophilic substitutions, cycloadditions, and amidation reactions.
Reaction Conditions: Optimal conditions generally include temperature regulation, solvent choice (e.g., dichloromethane, ethanol), and catalyst presence.
Industrial Production Methods
On an industrial scale, the production employs:
Batch Processes: Ensuring precise control over reaction parameters.
Flow Chemistry: For enhanced efficiency and scalability, continuous flow techniques might be applied.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide can undergo various reactions:
Oxidation: Leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Can convert functional groups to their respective reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Commonly involves reagents like potassium permanganate or hydrogen peroxide.
Reduction: Typical reagents include lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Employs reagents such as alkyl halides for alkylation or acyl chlorides for acylation.
Major Products
The reactions result in a variety of products, such as:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Corresponding amines or alcohols.
Substitution Products: Derivatives with altered substituents on the aromatic ring or triazole moiety.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves:
Molecular Targets: Enzymes, receptors, and proteins with specific binding sites for the triazole or benzamide groups.
Pathways: Inhibition or activation of biochemical pathways, modulating biological responses.
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
2-chloro-N-(1-(1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
Uniqueness
What sets 2-chloro-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide apart is its specific 3,4-dimethylphenyl substitution, which may impart unique binding affinities and selectivity in biological systems compared to its analogs.
This is just the tip of the iceberg. The compound's specific reactions, mechanisms, and uses might be subject to ongoing research and discoveries. Fascinating, isn't it?
Propiedades
IUPAC Name |
2-chloro-N-[1-[1-(3,4-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5O2/c1-15-7-8-18(13-16(15)2)29-14-21(26-27-29)23(31)28-11-9-17(10-12-28)25-22(30)19-5-3-4-6-20(19)24/h3-8,13-14,17H,9-12H2,1-2H3,(H,25,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSASSYCZPURDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=CC=C4Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

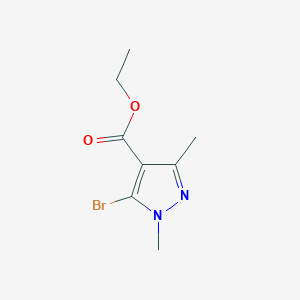

![[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl] 1-[(E)-3-phenylprop-2-enoyl]piperidine-4-carboxylate](/img/structure/B2364562.png)
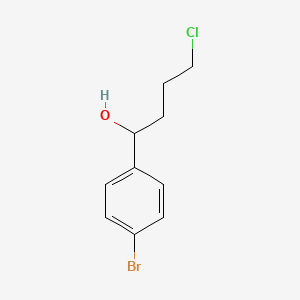
![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2364564.png)
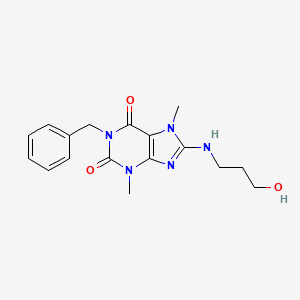
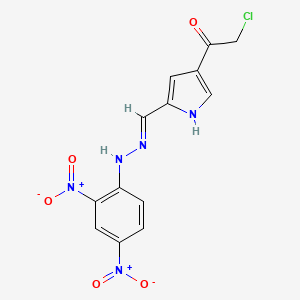
![2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2364568.png)
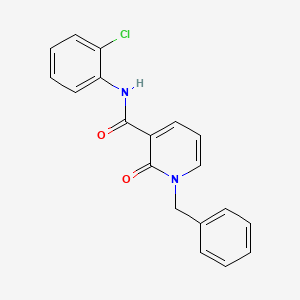

![4-[(2-Acetamido-3-carboxypropanoyl)amino]-5-[[1-[(1-carboxy-3-oxopropan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/new.no-structure.jpg)
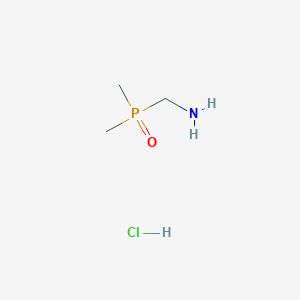
![1-[5-(6-tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-one](/img/structure/B2364578.png)
